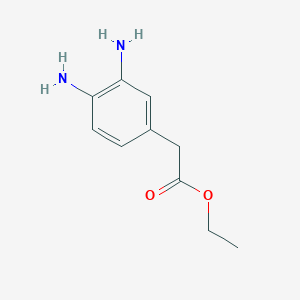![molecular formula C13H10F2N2S B2544927 2-(difluoromethylsulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine CAS No. 338393-15-0](/img/structure/B2544927.png)
2-(difluoromethylsulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Pyrimidine derivatives, including those similar to the compound of interest, have been synthesized through various chemical reactions, demonstrating the versatility and reactivity of these compounds. For instance, novel functionalized pyrimidine derivatives containing the vinylsulfanyl group have been developed via regio- and stereoselective addition reactions, highlighting the structural diversity achievable with pyrimidine scaffolds (Amosova et al., 2015). Additionally, spectroscopic techniques have been employed to carry out vibrational spectral analysis of pyrimidine derivatives, further contributing to the understanding of their molecular structures and properties (Alzoman et al., 2015).
Biological Activities
Pyrimidine derivatives have been evaluated for their antimicrobial activities, with some compounds showing significant activity against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Alsaedi et al., 2019). The exploration of their herbicidal activities has also been documented, indicating potential uses in agriculture (Huazheng, 2011).
Material Science and Optoelectronics
The application of pyrimidine derivatives in material science, particularly in the development of organic light-emitting diodes (OLEDs), has been investigated. For example, pyrimidine chelates have been utilized in synthesizing heteroleptic Ir(III) metal complexes, demonstrating potential in high-performance sky-blue- and white-emitting OLEDs (Chang et al., 2013).
Mecanismo De Acción
Target of Action
The primary target of the compound 2-(difluoromethylsulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine is the enzyme dihydroorotate dehydrogenase (DHODH) . This enzyme plays a crucial role in the de novo pyrimidine biosynthesis pathway .
Mode of Action
This compound interacts with its target, DHODH, by binding to the enzyme’s active site . This binding inhibits the enzymatic activity of DHODH, thereby disrupting the synthesis of pyrimidines .
Biochemical Pathways
The inhibition of DHODH by this compound affects the de novo pyrimidine biosynthesis pathway . This pathway is responsible for the synthesis of pyrimidines, which are essential components of nucleic acids. The disruption of this pathway can lead to a decrease in the synthesis of DNA and RNA, affecting cellular functions and growth .
Pharmacokinetics
The compound’s predicted properties such as boiling point and density suggest that it may have good bioavailability .
Result of Action
The inhibition of DHODH by this compound leads to a decrease in the synthesis of pyrimidines . This can result in a decrease in the synthesis of nucleic acids, affecting cellular functions and growth .
Propiedades
IUPAC Name |
2-(difluoromethylsulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2S/c14-12(15)18-13-16-9-8-11(17-13)7-6-10-4-2-1-3-5-10/h1-9,12H/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMUUEVENIXHEJ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=NC=C2)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=NC=C2)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2544846.png)
![(Z)-ethyl 1-butyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2544848.png)
![4-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B2544849.png)
![(5-Bromofuran-2-yl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2544850.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2544851.png)

![3-{[2-(Diethylamino)ethyl]amino}phenol hydrochloride](/img/structure/B2544854.png)

![6-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one](/img/structure/B2544856.png)
![2-[[1-[(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2544861.png)
![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide](/img/structure/B2544864.png)
![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone](/img/structure/B2544865.png)
